11,11-Dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
“7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” is a complex organic compound that belongs to the class of pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” typically involves multi-step organic reactions. The key steps may include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrano ring: This step may involve the use of reagents like dihydropyran.
Functionalization with methylsulfanyl and morpholinyl groups: These steps involve nucleophilic substitution reactions using reagents like methylthiol and morpholine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.
Control of temperature and pressure: Precise control of reaction conditions is crucial for achieving high yields.
Chemical Reactions Analysis
Types of Reactions
“7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of certain functional groups can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its unique structure could interact with specific biological targets, making it a promising lead compound.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-piperidinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine
- 7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-pyrrolidinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
The uniqueness of “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” lies in its specific functional groups and their arrangement. The presence of the morpholinyl group, in particular, may confer unique biological activities compared to similar compounds with different substituents.
Properties
CAS No. |
903590-81-8 |
---|---|
Molecular Formula |
C18H25N3O2S3 |
Molecular Weight |
411.6g/mol |
IUPAC Name |
11,11-dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C18H25N3O2S3/c1-18(2)10-13-12(11-23-18)14-15(26-13)16(20-17(19-14)24-3)25-9-6-21-4-7-22-8-5-21/h4-11H2,1-3H3 |
InChI Key |
GZDZFFVXAQZPJP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)C3=C(S2)C(=NC(=N3)SC)SCCN4CCOCC4)C |
Canonical SMILES |
CC1(CC2=C(CO1)C3=C(S2)C(=NC(=N3)SC)SCCN4CCOCC4)C |
Origin of Product |
United States |
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